5-Amino-2-(oxetan-3-yloxy)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a carboxylic acid group (contributing acidity), an amino group (which could contribute basicity and hydrogen bonding), and an oxetane ring (a type of ether). The exact spatial arrangement would need to be confirmed through techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of acids (like esterification), the amino group could engage in reactions typical of amines (like amide formation), and the oxetane ring could potentially undergo ring-opening reactions .Scientific Research Applications
Synthesis and Characterization
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been introduced with potential applications as an alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, lower toxicity profile, and promising analgesic, anti-inflammatory, and antiplatelet activities. This compound could be a basis for new drug development, offering insights into the molecular mechanisms of its regulations in health and disease (Tjahjono et al., 2022).
Metabolic Pathways and Stability
Nitisinone (NTBC), a compound related in structure and function to 5-Amino-2-(oxetan-3-yloxy)benzoic acid, undergoes specific degradation processes, forming stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) under varying conditions. Understanding NTBC's stability and degradation pathways could provide insights into the handling and potential applications of this compound in medical treatments (Barchańska et al., 2019).
Antimicrobial and Antifungal Applications
Benzoic acid, structurally similar to this compound, is extensively used in foods and feeds as an antibacterial and antifungal preservative. Its ability to improve gut functions by regulating enzyme activity, immunity, and microbiota suggests that this compound could also have potential applications in promoting gut health and possibly in food preservation (Mao et al., 2019).
Advanced Oxidation Processes
Studies on the advanced oxidation processes (AOPs) for degrading acetaminophen reveal various by-products and degradation pathways, indicating the potential use of this compound in environmental applications, such as water treatment and pollution control. Understanding these processes and the biotoxicity of by-products can guide the environmental applications of this compound (Qutob et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-2-(oxetan-3-yloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-6-1-2-9(8(3-6)10(12)13)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMQHMWSZKRUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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